molecular formula C18H18N4O2S B6534793 1-benzyl-3-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)urea CAS No. 1021250-62-3

1-benzyl-3-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)urea

Cat. No.: B6534793
CAS No.: 1021250-62-3
M. Wt: 354.4 g/mol
InChI Key: HHLDBBIYQMKMMT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)urea is a synthetic urea derivative characterized by a benzyl group, a pyridazine-thiophene heterocyclic system, and an ethyloxy linker. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 6-position with a thiophen-2-yl group, while the urea moiety connects to the pyridazine via a flexible ethyloxy chain. This structure combines hydrogen-bonding capacity (urea), aromatic π-system interactions (pyridazine and thiophene), and conformational flexibility (ethyloxy linker), making it a candidate for targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name

1-benzyl-3-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(20-13-14-5-2-1-3-6-14)19-10-11-24-17-9-8-15(21-22-17)16-7-4-12-25-16/h1-9,12H,10-11,13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLDBBIYQMKMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)urea, a compound with the CAS number 1021250-62-3, has attracted attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H18_{18}N4_4O2_2S, with a molecular weight of 354.4 g/mol. The compound features a urea linkage and a thiophene-pyridazine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties:

  • Bactericidal Activity : Compounds with structural similarities have shown effective inhibition against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against these pathogens .
CompoundTarget BacteriaMIC (μM)
Derivative AS. aureus15.625
Derivative BE. faecalis62.5
Derivative CMRSA0.381

Antifungal Activity

In addition to antibacterial properties, related compounds have exhibited antifungal activity, surpassing traditional antifungals like fluconazole in efficacy against Candida species .

The mechanism of action for these compounds typically involves the inhibition of protein synthesis and nucleic acid production within bacterial cells. This multi-target approach is crucial for overcoming resistance mechanisms commonly found in pathogenic bacteria.

Study on Biofilm Inhibition

A notable study evaluated the biofilm inhibitory capacity of similar urea derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds significantly reduced biofilm formation, with biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications in the thiophene and pyridazine components can enhance biological activity. For example, the introduction of electron-withdrawing groups on the thiophene ring improved antibacterial potency .

Comparison with Similar Compounds

a. (2-(Pyridin-2-yl)ethyl)urea ()

  • Structure : Urea linked to a pyridine ring via an ethyl group.
  • Key Differences : Pyridazine in the target compound replaces pyridine, introducing additional nitrogen atoms and electronic effects. The thiophene substituent and ethyloxy linker in the target compound enhance structural complexity and flexibility.
  • Synthesis : Both compounds use urea-forming reactions, but the target compound likely requires pyridazine functionalization (e.g., nucleophilic substitution at the pyridazin-3-yl position) .

b. Rotigotine-Related Compounds (Evidences 4, 5)

  • Structure: Rotigotine features a tetrahydronaphthalenol core with a thiophen-2-yl ethylamino substituent.
  • Key Differences: The target compound lacks the bicyclic tetrahydronaphthalenol system but incorporates a pyridazine-urea scaffold. Urea vs.
  • Pharmacological Implications : Rotigotine is a dopamine agonist, while the target compound’s urea-pyridazine system may favor enzyme inhibition (e.g., kinases) .

c. Benzo[b]thiophene-Urea Derivatives ()

  • Structure : Tetrahydrobenzo[b]thiophene fused-ring systems with substituted urea groups.
  • Key Differences: The target compound’s monocyclic thiophene and pyridazine system reduces lipophilicity compared to benzo[b]thiophene derivatives. The ethyloxy linker in the target compound may improve solubility over rigid fused-ring analogs.
  • Synthetic Routes: highlights hydrazono-benzoyl urea synthesis, whereas the target compound likely employs pyridazine alkylation and urea coupling .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) Core Structure Key Substituents Solubility (Predicted)
Target Compound ~393 Pyridazine-urea Benzyl, thiophen-2-yl, ethyloxy Moderate (polar urea and pyridazine)
(2-(Pyridin-2-yl)ethyl)urea 153.17 Pyridine-urea Ethyl-pyridine High (smaller, polar)
Rotigotine Hydrochloride 351.93 Tetrahydronaphthalenol Thiophen-2-yl ethylamino Low (lipophilic core)
Benzo[b]thiophene-Urea (e.g., 7a) ~350–420 Benzo[b]thiophene Benzoyl hydrazono, cyano/ester groups Low (fused-ring system)
  • Electronic Effects : The pyridazine ring in the target compound is more electron-deficient than pyridine (), enhancing hydrogen-bond acceptor capacity.
  • Metabolic Stability : The thiophene moiety may undergo oxidation, but the pyridazine ring could mitigate this via electronic effects .

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